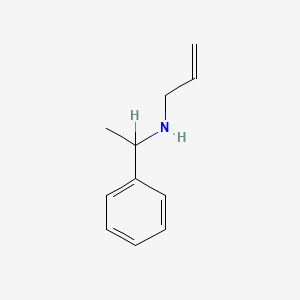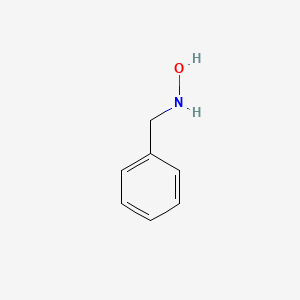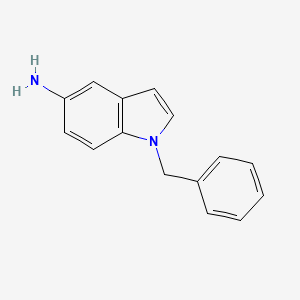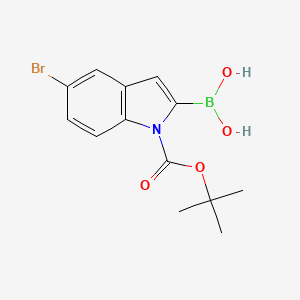![molecular formula C14H13N3OS B1273343 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 438226-53-0](/img/structure/B1273343.png)
3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one, is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one, which is a scaffold that has been explored for its potential as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) . These enzymes are critical for DNA synthesis and repair, making them targets for anticancer and antimicrobial drugs. The compound's structure includes a thieno[2,3-d]pyrimidine ring, which is a bicyclic system containing both sulfur and nitrogen atoms, and is substituted with various functional groups that can affect its biological activity.
Synthesis Analysis
The synthesis of related compounds has been reported, where the key intermediate 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is used as a precursor. For example, compound 4, a potent dual inhibitor, was synthesized by coupling a benzoic acid derivative with diethyl L-glutamate followed by saponification . Another synthesis route involves the conversion of 6-amino-2-mercaptopyrimidin-4-ol to the desired compound through a series of reactions including benzylation and thiazolopyrimidin derivatization . These methods highlight the versatility of the thieno[2,3-d]pyrimidine core in medicinal chemistry.
Molecular Structure Analysis
While the specific molecular structure of 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is not detailed in the provided papers, related compounds have been structurally characterized using techniques such as NMR, X-ray diffraction, and DFT studies . These analyses provide insights into the conformation, electronic structure, and potential intermolecular interactions of the compounds, which are important for understanding their biological activity.
Chemical Reactions Analysis
The thieno[2,3-d]pyrimidine derivatives can undergo various chemical reactions, including alkylation, which has been demonstrated in the synthesis of 3-R-thieno[3,2-d]pyrimidin-4(1H)-ones and their N- and S-alkyl derivatives . Benzylation and nitrosation reactions have also been reported, leading to polymorphic forms and nitroso derivatives of related pyrimidin-6(1H)-ones . These reactions are crucial for modifying the biological properties of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are influenced by their molecular structure. For instance, the presence of different substituents can affect their solubility, stability, and reactivity. The polymorphism observed in some derivatives indicates that the compounds can exist in different crystalline forms, which can have distinct physical properties . The catalytic hydrogenation of related compounds has been used to modify their heterocyclic systems and remove protecting groups, further altering their chemical properties .
Aplicaciones Científicas De Investigación
-
Scientific Field: Synthetic Organic Chemistry
- Application : Synthesis of new pyrrolo [2,3-d]pyrimidin-4-amines .
- Method : New 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines (derivatives of 7-deazaadenine) were prepared through cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .
- Results : All synthesized compounds were characterized on the basis of their spectral and microanalytical data .
-
Scientific Field: Catalysis
- Application : Catalytic protodeboronation of pinacol boronic esters .
- Method : The researchers reported catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Results : Paired with a Matteson–CH2–homologation, their protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
-
Scientific Field: Medicinal Chemistry
- Application : Synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .
- Method : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated .
- Results : The results of the biological activity evaluations were not specified in the source .
- Scientific Field: Antitubercular Agents
- Application : Synthesis and evaluation of thieno[2,3-d]pyrimidin-4(3H)-ones as potential antitubercular agents .
- Method : A number of thieno[2,3-d]pyrimidin-4(3H)-ones were designed, synthesized and screened against Mycobacteria .
- Results : Some of the compounds have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
-
Scientific Field: Synthetic Organic Chemistry
- Application : Synthesis of new pyrrolo [2,3-d]pyrimidin-4-amines .
- Method : New 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines (derivatives of 7-deazaadenine) were prepared through cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .
- Results : All synthesized compounds were characterized on the basis of their spectral and microanalytical data .
-
Scientific Field: Medicinal Chemistry
- Application : Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives .
- Method : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated .
- Results : The results of the biological activity evaluations were not specified in the source .
Direcciones Futuras
Propiedades
IUPAC Name |
3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-9-16-13-12(14(18)17(9)15)8-11(19-13)7-10-5-3-2-4-6-10/h2-6,8H,7,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXRDXSWOSWXGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B1273260.png)
![[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B1273261.png)

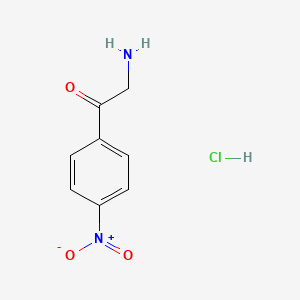
![(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1273271.png)

